6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the presence of suitable catalysts and under controlled conditions to ensure regioselectivity and yield optimization . The reaction conditions often include the use of dimethylamino leaving groups, which help control the regioselectivity of the reaction through an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to interact with various molecular targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine-3-carboxylic acid: This compound is closely related but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-6-2-3-8-7(9(10)13)4-11-12(8)5-6/h2-5H,1H3,(H2,10,13) |
InChI Key |
IAYZRLIXHZFNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)N)C=C1 |
Origin of Product |
United States |
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